molecular formula C7H2Cl2F3N3 B14800028 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B14800028
M. Wt: 256.01 g/mol
InChI Key: FJGOAWVVLZSWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid leads to the formation of pyrazolo[1,5-A]pyrimidines . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-A]pyrimidine derivatives have been identified as CDK2 inhibitors, which target tumor cells selectively . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in other pyrazolo[1,5-A]pyrimidine derivatives, making it a valuable compound for various applications.

Biological Activity

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent and an enzymatic inhibitor. Its unique structural features, including the presence of chlorine and trifluoromethyl groups, contribute to its enhanced chemical stability and biological efficacy.

  • Molecular Formula : C7_7H2_2Cl2_2F3_3N3_3
  • Molecular Weight : 256.01 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 2.06

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest in tumor cells, thereby exerting its antitumor effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell migration.

Enzymatic Inhibition

This compound has shown potential as an enzymatic inhibitor, particularly against kinases involved in cancer progression. It selectively targets CDK2 and other related kinases, leading to reduced phosphorylation of key substrates involved in cell cycle progression.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .
  • Mechanistic Insights : Another study explored the molecular mechanisms underlying the antitumor activity of this compound. It was found to significantly decrease CDK2 activity and induce G1 phase arrest in cancer cells .
  • Comparative Analysis : In a comparative analysis with other pyrazolo[1,5-A]pyrimidine derivatives, this compound exhibited superior potency and selectivity against CDK2 compared to derivatives lacking trifluoromethyl groups .

Research Applications

The unique properties of this compound make it a valuable candidate for various research applications:

  • Medicinal Chemistry : As a lead compound for developing novel anticancer agents.
  • Biological Research : In studies focusing on cell cycle regulation and kinase inhibition.
  • Material Science : Its photophysical properties may be exploited in optical applications.

Properties

Molecular Formula

C7H2Cl2F3N3

Molecular Weight

256.01 g/mol

IUPAC Name

5,7-dichloro-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-6(14-4)3(2-13-15)7(10,11)12/h1-2H

InChI Key

FJGOAWVVLZSWIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(F)(F)F)N=C1Cl)Cl

Origin of Product

United States

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